2-(Chloromethyl)tetrahydro-2H-pyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33119. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

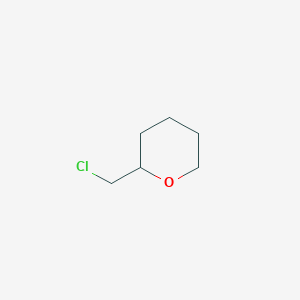

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYKTTGONDVGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864835 | |

| Record name | 2-(Chloromethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18420-41-2 | |

| Record name | 2H-Pyran, 2-(chloromethyl)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018420412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18420-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)tetrahydro-2H-pyran: Properties, Reactivity, and Applications

Introduction

2-(Chloromethyl)tetrahydro-2H-pyran, often abbreviated as CMTHP, is a versatile heterocyclic compound of significant interest to the synthetic chemistry community. As a functionalized derivative of tetrahydropyran (also known as oxane), it serves as a valuable building block in the synthesis of more complex molecular architectures.[1][] Its utility stems from the presence of a reactive chloromethyl group attached to the stable tetrahydropyran ring, offering a reliable handle for introducing this cyclic ether moiety into a target structure. This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.[3]

The pyran ring system is a prevalent structural motif in a vast number of natural products and pharmaceutically active compounds, including various sugars and complex polyethers.[4][5] Consequently, reagents like this compound, which allow for the strategic incorporation of this scaffold, are indispensable tools in modern organic synthesis.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-(chloromethyl)oxane, (2-Tetrahydropyranyl)methyl chloride |

| CAS Number | 18420-41-2[6] |

| Molecular Formula | C₆H₁₁ClO[6][7] |

| Molecular Weight | 134.60 g/mol [6][8] |

| Structure | |

| InChI Key | PPYKTTGONDVGPX-UHFFFAOYSA-N[6][9] |

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. These properties dictate appropriate handling, reaction conditions, and purification strategies.

Physical Properties

This compound is a colorless liquid under standard conditions. Its key physical characteristics are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| Boiling Point | 53-54 °C at 12 mmHg | [6][7] |

| Density | 1.075 g/mL at 25 °C | [][6][7] |

| Refractive Index (n²⁰/D) | 1.462 | [6][7] |

| Flash Point | 55 °C (131 °F) - closed cup | [6][7] |

| Solubility | Difficult to mix with water | [7] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While individual spectra are lot-dependent, the expected characteristic signals are detailed below, providing a benchmark for quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the diastereotopic protons of the tetrahydropyran ring, typically between δ 1.2 and 4.0 ppm. The chloromethyl (–CH₂Cl) protons would appear as a distinct doublet of doublets or multiplet, likely in the δ 3.5-3.8 ppm region, due to coupling with the adjacent C2 proton. The proton at the C2 position, being adjacent to both the ring oxygen and the chloromethyl group, would also exhibit a characteristic multiplet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the chloromethyl group (–CH₂Cl) is expected to resonate around δ 45-50 ppm. The carbons of the tetrahydropyran ring will appear in the δ 20-80 ppm range, with the C2 and C6 carbons (adjacent to the oxygen) resonating further downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Key expected absorption bands include:

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C-O-C stretching (ether): A strong, characteristic band around 1050-1150 cm⁻¹[10]

-

C-Cl stretching: 600-800 cm⁻¹

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 134/136 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation pathways would include the loss of a chlorine radical (•Cl) and cleavage of the chloromethyl group. Predicted collision cross-section (CCS) values for various adducts have been calculated, such as 125.4 Ų for the [M+H]⁺ adduct.[11]

Part 2: Chemical Synthesis and Reactivity

The synthetic utility of this compound is centered on the reactivity of its chloromethyl group. This primary alkyl chloride is an excellent electrophile for a variety of nucleophilic substitution reactions.

Synthesis

While various synthetic routes exist, a common and reliable laboratory-scale synthesis involves the chlorination of the corresponding alcohol, (tetrahydro-2H-pyran-2-yl)methanol. The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), is a well-established method for this transformation under mild conditions.

Caption: Plausible synthesis of CMTHP via the Appel reaction.

Core Reactivity: Nucleophilic Substitution

The primary mode of reaction for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[12] In this mechanism, an electron-rich nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion, which is a good leaving group.[13]

Caption: Generalized Sₙ2 reaction mechanism for CMTHP.

This reactivity allows for the formation of a wide array of derivatives by varying the nucleophile. Common nucleophiles include alkoxides, thiolates, cyanides, and organometallic reagents.

Experimental Protocol: Synthesis of a Benzyl Ether Derivative via Sₙ2

This protocol details a representative Williamson ether synthesis, a classic Sₙ2 reaction, to illustrate the practical application of this compound.

-

Reagent Preparation: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

-

Causality: Anhydrous conditions are critical as NaH reacts violently with water. DMF is an excellent polar aprotic solvent that facilitates Sₙ2 reactions.

-

-

Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add benzyl alcohol (1.0 eq.) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.

-

Causality: The slow addition at 0 °C controls the exothermic reaction and hydrogen evolution. This step deprotonates the alcohol to form the potent sodium benzoxide nucleophile.

-

-

Nucleophilic Attack: Add this compound (1.05 eq.) to the flask. Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Causality: A slight excess of the alkyl halide ensures complete consumption of the valuable alkoxide. Heating provides the necessary activation energy for the substitution reaction.

-

-

Workup: Upon completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

-

Causality: Quenching neutralizes any unreacted NaH. The organic product is partitioned into the ethyl acetate layer for isolation.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired ether.

-

Self-Validation: The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared to the expected data.

-

Grignard Reagent Formation and Application

This compound can be converted into its corresponding Grignard reagent, which transforms the electrophilic chloromethyl carbon into a potent carbon-based nucleophile.[14][15]

Caption: Workflow for Grignard reagent synthesis and subsequent reaction.

This Grignard reagent is highly valuable for forming new carbon-carbon bonds. It readily reacts with various electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce primary, secondary, and tertiary alcohols or carboxylic acids, respectively.[15][16][17]

Part 3: Applications in Drug Development and Synthesis

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products with biological activity underscores its importance.[5] this compound provides a direct and efficient entry point for incorporating this functionalized ring system into potential drug candidates.

-

Scaffold Introduction: The primary application is as a synthetic intermediate to introduce the C₆H₁₁O- moiety. The reactions described in Part 2 (e.g., Sₙ2 and Grignard reactions) are the key tools used by medicinal chemists to conjugate this group to a core molecule, often to explore structure-activity relationships (SAR).

-

Analogue Synthesis: In drug discovery programs, rapid synthesis of analogues is crucial. The reliable reactivity of CMTHP allows for its use in parallel synthesis schemes to generate libraries of compounds where the tetrahydropyran tail is varied by reacting it with a diverse set of nucleophiles or electrophiles.

-

Distinction from THP Protecting Groups: It is important to distinguish this compound from the widely used "THP" protecting group for alcohols. The THP protecting group is formed from 3,4-dihydropyran and results in a 2-tetrahydropyranyl ether, which is an acetal.[4][18] In contrast, CMTHP is used to introduce a C-C or C-X bond at the 2-position of the ring, providing a stable, non-labile linkage.

Part 4: Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is a flammable liquid and an irritant.[6][19]

| Safety Aspect | Information | Source(s) |

| GHS Pictograms | Flame (GHS02), Exclamation Mark (GHS07) | [6][7] |

| Signal Word | Warning | [6][19] |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][7][19] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7][19] |

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[20] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain purity.[7][21]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[20]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable reagent characterized by the robust reactivity of its primary chloromethyl group. Its ability to undergo clean and efficient nucleophilic substitution and to form a versatile Grignard reagent makes it an important building block for introducing the tetrahydropyran scaffold. For scientists in organic synthesis and drug development, a firm grasp of its properties, reactivity, and handling procedures is key to leveraging its full synthetic potential.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound 99 18420-41-2 [sigmaaldrich.com]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound 99 18420-41-2 [sigmaaldrich.com]

- 7. 2-(CHLOROMETHYL)TETRAHYDROPYRAN | 18420-41-2 [chemicalbook.com]

- 8. 2-(Chloromethyl)tetrahydropyran (CAS 18420-41-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. rsc.org [rsc.org]

- 11. PubChemLite - this compound (C6H11ClO) [pubchemlite.lcsb.uni.lu]

- 12. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 19. 2H-Pyran,2-(chloromethyl)tetrahydro | CAS#:18420-41-2 | Chemsrc [chemsrc.com]

- 20. fishersci.com [fishersci.com]

- 21. 18420-41-2|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 2-(Chloromethyl)tetrahydro-2H-pyran: A Versatile Building Block in Modern Synthesis

This guide provides an in-depth analysis of 2-(Chloromethyl)tetrahydro-2H-pyran, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document explores the molecule's fundamental properties, reactivity, synthetic utility, and strategic importance in the construction of complex chemical entities.

Core Molecular Profile and Physicochemical Properties

This compound, also known by synonyms such as 2-(chloromethyl)oxane, is a heterocyclic compound featuring a saturated six-membered tetrahydropyran (THP) ring substituted with a chloromethyl group at the 2-position. This substitution pattern renders it a valuable electrophilic building block for a variety of synthetic transformations.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClO | --INVALID-LINK-- |

| Molecular Weight | 134.60 g/mol | --INVALID-LINK-- |

| CAS Number | 18420-41-2 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Density | 1.075 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 53-54 °C at 12 mmHg | --INVALID-LINK-- |

| Flash Point | 55 °C (131 °F) - closed cup | --INVALID-LINK-- |

| Refractive Index (n₂₀/D) | 1.462 | --INVALID-LINK-- |

| Solubility | Difficult to mix with water | --INVALID-LINK-- |

The Tetrahydropyran Scaffold: A Privileged Structure in Drug Discovery

The tetrahydropyran (THP) ring is a ubiquitous and highly important structural motif in a vast number of natural products and pharmacologically active molecules.[1][2] Its prevalence is attributed to several key factors that make it a "privileged" scaffold in medicinal chemistry:

-

Improved Pharmacokinetic Properties: The cyclic ether structure often enhances aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogs.

-

Favorable Conformations: The THP ring can adopt a stable chair conformation, allowing for precise spatial orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors.

-

Natural Product Mimicry: Many potent bioactive natural products, including the antitumor macrolide Lasonolide A, incorporate the THP moiety.[2] Synthesizing molecules that contain this scaffold is a common strategy in natural product total synthesis and the development of new therapeutic agents.[3][4]

Given this context, reagents like this compound are not merely simple intermediates; they are strategic tools for introducing this valuable THP scaffold into nascent drug candidates.

Core Reactivity and Mechanistic Considerations

The primary locus of reactivity in this compound is the carbon-chlorine bond. The chlorine atom is a good leaving group, and the adjacent carbon is consequently electrophilic, making it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.

The Sₙ2 Reaction Pathway

The choice of a strong nucleophile will readily displace the chloride ion, forming a new carbon-nucleophile bond. This reaction is the cornerstone of the molecule's utility as a synthetic building block.

Caption: Generalized Sₙ2 reaction pathway for this compound.

This straightforward reactivity allows for the facile introduction of a wide range of functional groups, including:

-

Azides (N₃⁻): For subsequent reduction to amines or use in click chemistry.[5][6][7]

-

Alkoxides (RO⁻): To form ethers.

-

Thiolates (RS⁻): To form thioethers.

-

Cyanides (CN⁻): To introduce a nitrile group, a precursor to carboxylic acids and amines.

Experimental Protocols: Application in Synthesis

While specific, peer-reviewed protocols for the synthesis of this compound are not readily found in pre-eminent sources like Organic Syntheses, its preparation can be logically inferred from established methods for similar compounds. A common approach for creating cyclic ethers is the intramolecular Williamson ether synthesis.

Representative Synthesis Workflow (Conceptual)

The diagram below illustrates a plausible, generalized workflow for synthesizing a substituted tetrahydropyran, which could be adapted for the target molecule.

Caption: Conceptual workflow for tetrahydropyran synthesis and functionalization.

Protocol for Nucleophilic Substitution with Sodium Azide

This protocol details a representative procedure for reacting this compound with a nucleophile, using sodium azide as an example. This reaction yields 2-(azidomethyl)tetrahydro-2H-pyran, a versatile intermediate for amines.

Self-Validating System & Safety: This protocol incorporates steps for reaction monitoring (TLC) and purification (column chromatography) to ensure the identity and purity of the product. CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care using appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the starting material in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

-

Reagent Addition:

-

Add sodium azide (NaN₃, 1.5 eq) to the stirred solution. The slight excess ensures the reaction goes to completion.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60-80 °C. The elevated temperature facilitates the Sₙ2 reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine to remove residual water and DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(azidomethyl)tetrahydro-2H-pyran.

-

Spectroscopic Characterization (Expected)

| Technique | Expected Features |

| ¹H NMR | - Multiple signals in the aliphatic region (~1.2-4.0 ppm). - Diastereotopic protons on the ring and chloromethyl group due to the chiral center at C2, leading to complex splitting patterns (multiplets). - Signals for protons adjacent to the ring oxygen (C2-H and C6-H₂) would be shifted downfield. - The chloromethyl protons (-CH₂Cl) would appear as a distinct downfield signal, likely a doublet of doublets. |

| ¹³C NMR | - Six distinct signals are expected, one for each carbon atom. - The carbon attached to the chlorine (C7, -CH₂Cl) would be in the ~40-50 ppm range. - Carbons adjacent to the ring oxygen (C2 and C6) would be in the ~65-80 ppm range. - The remaining aliphatic ring carbons (C3, C4, C5) would appear further upfield. |

| IR Spectroscopy | - Strong C-O-C stretching vibrations characteristic of an ether (~1050-1150 cm⁻¹). - C-H stretching vibrations from the aliphatic ring (~2850-2960 cm⁻¹). - A C-Cl stretching vibration (~600-800 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z ≈ 134. - A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio). - Fragmentation would likely involve the loss of the chloromethyl group (-CH₂Cl) or cleavage of the tetrahydropyran ring. |

Note: Actual chemical shifts and peak positions can be found in spectral databases such as the NIST Chemistry WebBook or by acquiring data on the specific compound.[8][9]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility is derived from two core features: the reactive chloromethyl group, which serves as an electrophilic handle for introducing a myriad of functionalities via Sₙ2 reactions, and the stable tetrahydropyran ring, a privileged scaffold in modern drug discovery. For researchers engaged in the synthesis of complex molecules and novel pharmaceutical agents, a thorough understanding of this reagent's properties and reactivity is essential for its effective application in building the next generation of therapeutics.

References

- 1. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]

- 6. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]

- 9. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]

2-(Chloromethyl)tetrahydro-2H-pyran reactivity as an electrophile

An In-Depth Technical Guide to the Reactivity of 2-(Chloromethyl)tetrahydro-2H-pyran as an Electrophile

Abstract

This compound is a versatile bifunctional molecule widely utilized in organic synthesis.[1][2] Characterized by a stable tetrahydropyran ring and a reactive primary alkyl chloride, it serves as a potent electrophile for the introduction of the tetrahydropyranylmethyl (THPM) moiety. This guide provides a comprehensive analysis of its electrophilic reactivity, focusing on the mechanistic underpinnings of its reactions with various nucleophiles. We will explore its primary application in forming THPM ethers, thioethers, and amines, which are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. Detailed experimental protocols, mechanistic diagrams, and a discussion of the strategic advantages of using this reagent in drug development and materials science are presented for researchers, scientists, and process chemists.

Introduction: A Profile of a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic introduction of specific structural motifs is paramount. This compound (CAS 18420-41-2) has emerged as a key electrophilic building block for this purpose.[] Its structure combines a chemically robust, saturated heterocyclic tetrahydropyran (THP) ring with a reactive chloromethyl group. This unique combination allows for its participation in a variety of nucleophilic substitution reactions, making it an invaluable tool for synthetic chemists.[1]

The primary utility of this reagent lies in its ability to introduce the tetrahydropyranylmethyl (THPM) group. While structurally related to the well-known tetrahydropyranyl (THP) protecting group for alcohols (formed from dihydropyran), the THPM group is an ether, not an acetal.[4][5] This distinction is critical, as it imparts a different stability profile, particularly a greater resistance to acidic conditions that would readily cleave a standard THP acetal. This enhanced stability makes the THPM group a strategic choice for protecting alcohols, thiols, and amines in multi-step synthetic sequences where acidic reagents are employed. Furthermore, the tetrahydropyran ring itself is a common scaffold in numerous biologically active compounds and approved drugs, making this reagent a valuable precursor in medicinal chemistry and drug discovery programs.[6][7]

Physicochemical Properties

A clear understanding of a reagent's physical properties is essential for its safe and effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 18420-41-2 | [8] |

| Molecular Formula | C₆H₁₁ClO | [1][] |

| Molecular Weight | 134.60 g/mol | [] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 53-54 °C at 12 mmHg | |

| Density | 1.075 g/mL at 25 °C | [] |

| Refractive Index | n20/D 1.462 | |

| Flash Point | 55 °C (131 °F) - closed cup |

Core Electrophilic Reactivity: The SN2 Mechanism

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl carbon. The chlorine atom, being highly electronegative, polarizes the C-Cl bond, creating a partial positive charge (δ+) on the carbon and making it susceptible to attack by electron-rich species (nucleophiles).

The reaction almost exclusively proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[10][11]

Key Mechanistic Features:

-

Bimolecular Rate-Determining Step: The reaction rate is dependent on the concentration of both the electrophile (this compound) and the nucleophile.[9]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group (chloride).[11] This trajectory is favored as it allows for optimal orbital overlap between the nucleophile's HOMO and the C-Cl σ* antibonding orbital.

-

Steric Hindrance: As a primary alkyl halide, the electrophilic carbon is relatively unhindered, allowing easy access for the nucleophile and strongly favoring the Sₙ2 pathway over the Sₙ1 pathway, which would require the formation of a highly unstable primary carbocation.[10][12]

Caption: General Sₙ2 mechanism for the reaction of a nucleophile with this compound.

Reactions with Common Nucleophiles

The versatility of this compound is demonstrated by its efficient reaction with a wide range of O-, S-, and N-nucleophiles.

O-Nucleophiles: Formation of THPM Ethers

The most prominent application of this reagent is the protection of alcohols and phenols via the formation of stable tetrahydropyranylmethyl (THPM) ethers. This transformation is typically carried out under basic conditions to deprotonate the hydroxyl group, generating a more potent alkoxide or phenoxide nucleophile.

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred for alcohols. NaH irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas, driving the reaction forward without competing as a nucleophile itself. For phenols, which are more acidic, a weaker base like potassium carbonate (K₂CO₃) is often sufficient.[13]

-

Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) while not solvating the alkoxide nucleophile, thus enhancing its reactivity.

Typical Reaction Conditions

| Nucleophile | Base | Solvent | Temperature | Typical Yield |

| Primary Alcohol | NaH | THF or DMF | 0 °C to RT | >90% |

| Secondary Alcohol | NaH | DMF | RT to 50 °C | 80-95% |

| Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetone | RT to 80 °C | >90% |

Experimental Protocol: THPM Protection of Benzyl Alcohol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 0.5 M).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Alcohol Addition: Slowly add benzyl alcohol (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.

-

Electrophile Addition: Add this compound (1.1 equivalents) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure THPM-protected benzyl alcohol.

Caption: Experimental workflow for the THPM protection of an alcohol.

S-Nucleophiles and N-Nucleophiles

The reaction proceeds efficiently with soft nucleophiles like thiols and amines, following the same Sₙ2 pathway.

-

Thiols (S-Nucleophiles): Thiols are generally more nucleophilic than their corresponding alcohols. The formation of a thiolate with a base like K₂CO₃ or even a weaker organic base like triethylamine (TEA) is often sufficient to drive the reaction to completion, yielding stable THPM thioethers.

-

Amines (N-Nucleophiles): Primary and secondary amines can act as nucleophiles directly. The reaction often requires slightly elevated temperatures and may need a non-nucleophilic auxiliary base (like diisopropylethylamine, DIPEA) to scavenge the HCl produced during the reaction, preventing the protonation and deactivation of the starting amine.

Applications in Drug Development and Synthesis

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its inclusion can improve pharmacokinetic properties such as solubility and metabolic stability.

-

As a Key Intermediate: this compound serves as a precursor for installing this valuable ring system. For instance, it has been used in the synthesis of selective CB2 receptor agonists for treating inflammatory pain, where the tetrahydropyran-4-ylmethyl group is a key structural feature.[6]

-

As a Protecting Group: The THPM group offers a distinct advantage over the more common THP (acetal) group due to its enhanced stability towards acid.[5][12] This allows for selective deprotection of other acid-labile groups (e.g., Boc, trityl) while the THPM-protected alcohol remains intact. Cleavage of the robust THPM ether typically requires harsher conditions, such as strong Lewis acids (e.g., BBr₃) or strong protonic acids (HBr, HI), providing an orthogonal protection strategy.[12][14][15]

Caption: The protection and deprotection cycle using the THPM group.

Safety and Handling

This compound is a flammable liquid and a chlorinated organic compound. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with all alkylating agents, it should be treated as potentially harmful and care should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a highly effective electrophile for the Sₙ2-mediated installation of the tetrahydropyranylmethyl (THPM) group onto a variety of nucleophiles. Its primary utility as a reagent for protecting alcohols offers a robust alternative to traditional acetal-based protecting groups, providing enhanced stability under acidic conditions. This feature, combined with the prevalence of the tetrahydropyran scaffold in bioactive molecules, cements its role as a valuable and strategic tool for chemists in academic research, drug discovery, and process development.

References

- 1. CAS 18420-41-2: this compound [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. youtube.com [youtube.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Ether cleavage - Wikipedia [en.wikipedia.org]

- 15. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

A Technical Guide to Nucleophilic Substitution Reactions of 2-(Chloromethyl)tetrahydro-2H-pyran

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1.1 The 2-(Chloromethyl)tetrahydro-2H-pyran Building Block

This compound is a versatile bifunctional molecule of significant interest in synthetic organic chemistry.[1] Its structure comprises a stable tetrahydropyran (THP) ring, a motif found in numerous natural products, and a reactive chloromethyl group.[2][3] The THP moiety is widely recognized for its use as a protecting group for alcohols, while the molecule as a whole serves as a valuable building block for introducing the (tetrahydro-2H-pyran-2-yl)methyl fragment into more complex structures.[4][5][6]

1.2 Reactivity Profile and Synthetic Utility

The primary site of reactivity on this compound is the methylene carbon bonded to the chlorine atom. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles.[7] The displacement of the chloride ion, a good leaving group, facilitates the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This reactivity allows for the facile synthesis of a diverse array of derivatives, providing access to novel chemical entities for applications in medicinal chemistry and materials science.[8][9]

Core Mechanistic Principles

2.1 The Predominance of the Sₙ2 Pathway

Nucleophilic substitution reactions are fundamental transformations where an electron-rich nucleophile replaces a leaving group on an electrophilic carbon atom.[7][10] These reactions primarily proceed via two distinct mechanisms: bimolecular (Sₙ2) and unimolecular (Sₙ1).[11][12]

For this compound, a primary alkyl halide, the Sₙ2 mechanism is the dominant pathway. The key characteristics of the Sₙ2 reaction are:

-

Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[10][12]

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (the alkyl halide) and the nucleophile.[10][11]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group, leading to an inversion of stereochemical configuration at the reaction center.[12][13]

The primary nature of the electrophilic carbon in this compound sterically favors the backside approach of the nucleophile, while the formation of a highly unstable primary carbocation, which would be required for an Sₙ1 mechanism, is energetically unfavorable.[12]

References

- 1. 2-(氯甲基)四氢吡喃 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. 2H-Pyran-2-methanol, tetrahydro- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. gacariyalur.ac.in [gacariyalur.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 13. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

The Solubility Profile of 2-(Chloromethyl)tetrahydro-2H-pyran in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(Chloromethyl)tetrahydro-2H-pyran, a crucial reagent in synthetic organic chemistry.[1] Given the general, rather than granular, nature of publicly available solubility data, this whitepaper synthesizes foundational chemical principles with analogous compound data to present a predictive solubility profile. It is designed to empower researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to effectively utilize this compound in various organic media. The guide details the physicochemical properties of this compound, explores the intermolecular forces governing its solubility, presents a qualitative solubility summary across common organic solvent classes, and provides a rigorous, self-validating experimental protocol for miscibility and solubility determination.

Introduction: The Synthetic Utility and Physicochemical Landscape of this compound

This compound (CMTHP) is a versatile heterocyclic compound widely employed as an intermediate in organic synthesis.[1] Its structure, featuring a stable tetrahydropyran ring and a reactive chloromethyl group, makes it a valuable building block for the introduction of the tetrahydropyranyl moiety in the synthesis of complex molecules.[2] A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, designing effective extraction and purification strategies, and formulating products.

This guide moves beyond simplistic statements of solubility, offering a deeper causative explanation of CMTHP's behavior in solution. By examining its molecular structure, we can predict and understand its interactions with a diverse range of organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18420-41-2 | [3] |

| Molecular Formula | C₆H₁₁ClO | [4] |

| Molecular Weight | 134.60 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.075 g/mL at 25 °C | [3] |

| Boiling Point | 53-54 °C at 12 mmHg | [3] |

| Refractive Index | n20/D 1.462 | [3] |

| Flash Point | 55 °C (131 °F) - closed cup | [3] |

| Water Solubility | Difficult to mix / Low solubility | [5] |

Theoretical Framework for Solubility: A Tale of Two Moieties

The solubility of this compound is best understood by dissecting its structure into two key components: the polar cyclic ether (tetrahydropyran ring) and the moderately polar haloalkane-like side chain (-CH₂Cl). The overall solubility in a given solvent is a direct consequence of the interplay between the intermolecular forces of the solute and the solvent, a principle often summarized by the adage "like dissolves like."

-

The Tetrahydropyran Ring: The oxygen atom in the ether linkage possesses lone pairs of electrons, making this part of the molecule a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

-

The Chloromethyl Group: This functional group contributes to the molecule's polarity through the electronegative chlorine atom, creating a dipole moment. However, as a haloalkane, it is incapable of acting as a hydrogen bond donor.[6]

The solubility of CMTHP in organic solvents is primarily governed by dipole-dipole interactions and van der Waals forces. In contrast, its low solubility in water stems from its inability to form strong hydrogen bonds, which are the dominant intermolecular forces in water.[6][7] Dissolving CMTHP in water would require disrupting the highly energetic hydrogen-bonding network of water without the compensatory energy release that would come from forming new, strong solute-water hydrogen bonds.[6]

Conversely, in organic solvents, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed. This energetic balance favors dissolution.[7]

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble / Miscible | The polar -OH group of alcohols can interact favorably with the polar ether and chloromethyl groups of CMTHP. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible | The polar carbonyl group of ketones allows for strong dipole-dipole interactions with CMTHP. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | As a cyclic ether itself, CMTHP is expected to be highly miscible with other ethers due to similar intermolecular forces ("like dissolves like"). |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble / Miscible | Similar dipole-dipole interactions between the C-Cl bonds of the solute and solvent promote solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Van der Waals forces between the aromatic ring and the hydrocarbon backbone of CMTHP are sufficient for dissolution. |

| Esters | Ethyl Acetate | Soluble / Miscible | The polar ester group can engage in dipole-dipole interactions with CMTHP. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | Soluble / Miscible | Strong dipole moments in these solvents lead to favorable interactions with the polar sites of CMTHP. |

| Nonpolar Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | Solubility will be lower than in polar solvents, driven primarily by weaker van der Waals forces. The polar nature of the ether and chloride may limit miscibility. |

| Aqueous | Water | Insoluble / Immiscible | Inability to form strong hydrogen bonds with water molecules prevents significant dissolution.[5][6] |

Experimental Protocol for Solubility Determination

To validate the predicted solubilities and to quantify them for specific applications, a systematic experimental approach is essential. The following protocol provides a self-validating workflow for determining the miscibility and, semi-quantitatively, the solubility of CMTHP, which is a liquid at room temperature.

Safety and Handling Precautions

This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3]

Visual Miscibility Determination Workflow

This method offers a rapid and effective qualitative assessment of solubility.

Figure 1: Workflow for visual miscibility and semi-quantitative solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Thoroughly clean and dry a series of glass vials with secure caps.

-

Label each vial with the name of the organic solvent to be tested.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of a single organic solvent to its corresponding vial.

-

-

Initial Solute Addition and Mixing:

-

To the first vial, add a small, accurately measured volume (e.g., 0.1 mL) of this compound.

-

Securely cap the vial and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.

-

-

Observation and Qualitative Assessment:

-

Visually inspect the vial against a well-lit, uniform background.

-

Miscible: The mixture appears as a single, clear, homogeneous liquid phase.

-

Immiscible: Two distinct liquid layers are clearly visible.

-

Partially Miscible: The mixture appears cloudy, forms an emulsion, or a third phase appears.

-

Record the observation.

-

-

Semi-Quantitative Titration (for Miscible Systems):

-

If the initial mixture is miscible, continue to add this compound in small, known increments (e.g., 0.2 mL).

-

After each addition, cap the vial and vortex for 30-60 seconds.

-

Continue this process until the solution shows the first sign of persistent cloudiness or phase separation, indicating that the saturation point has been reached.

-

Record the total volume of this compound added to reach this point. This provides a semi-quantitative measure of solubility (e.g., soluble up to X mL in 2.0 mL of solvent).

-

-

Temperature Control (Optional):

-

For temperature-dependent solubility studies, pre-equilibrate both the solvent and the solute to the desired temperature in a thermostatically controlled bath before mixing.

-

Conduct the entire experiment while maintaining this temperature.

-

Conclusion

While quantitative solubility data for this compound remains sparse in published literature, a robust understanding of its molecular structure and the governing principles of intermolecular forces allows for the construction of a reliable predictive solubility profile. This guide establishes that CMTHP, due to its combined polar ether and moderately polar haloalkane characteristics, is highly soluble in a wide range of common polar aprotic and protic organic solvents, with reduced solubility in nonpolar hydrocarbons and very low solubility in water. The provided experimental workflow offers a direct and reliable method for researchers to confirm these predictions and determine practical solubility limits for their specific laboratory applications, thereby facilitating more efficient synthesis, purification, and formulation processes.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 99 18420-41-2 [sigmaaldrich.com]

- 4. This compound 99 18420-41-2 [sigmaaldrich.com]

- 5. 18420-41-2 CAS MSDS (2-(CHLOROMETHYL)TETRAHYDROPYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 8. benchchem.com [benchchem.com]

Safety and handling precautions for 2-(Chloromethyl)tetrahydro-2H-pyran

An In-depth Technical Guide to the Safe Handling of 2-(Chloromethyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile cyclic ether utilized as a reactive intermediate and building block in organic synthesis, particularly in the development of more complex molecules and pharmaceutical compounds.[1][2][3] Its utility stems from the presence of a reactive chloromethyl group, which readily participates in nucleophilic substitution reactions.[2] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding and strict adherence to comprehensive safety protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines field-proven procedures for its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Chemical and Physical Properties

A foundational understanding of a chemical's properties is paramount to anticipating its behavior and associated risks. This compound is a colorless to pale yellow liquid.[2] Its key physical and chemical data are summarized below, providing the causal basis for the handling precautions detailed in subsequent sections.

| Property | Value | Source(s) |

| CAS Number | 18420-41-2 | |

| Molecular Formula | C₆H₁₁ClO | [4] |

| Molecular Weight | 134.60 g/mol | [4] |

| Boiling Point | 53-54 °C at 12 mmHg | [1] |

| Density | 1.075 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.462 | [1] |

| Flash Point | 55 °C (131 °F) - closed cup | [5] |

| Solubility | Difficult to mix with water | [1][6] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary risks are its flammability and its irritant effects on the skin, eyes, and respiratory system.[7]

GHS Classification Summary

| Hazard Class | Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapour.[7] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation.[7] |

| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[7] |

The flash point of 55 °C indicates that the substance can form a flammable mixture with air at temperatures at or above this point, which is a critical consideration for all handling and storage procedures. The irritant classifications underscore the necessity of robust personal protective equipment to prevent debilitating contact with skin and eyes.

Section 3: Risk Assessment and Engineering Controls

Before any procedure involving this compound, a thorough risk assessment must be conducted. The primary engineering control for mitigating the inhalation hazard (H335) is to work exclusively within a certified chemical fume hood .[8][9]

Key Engineering Controls:

-

Ventilation: All handling must occur in a well-ventilated area, with a chemical fume hood being the standard.[6][9] The ventilation system should be sufficient to keep airborne concentrations well below any established exposure limits.

-

Ignition Source Control: Due to its classification as a flammable liquid (H226), all sources of ignition must be strictly excluded from the handling area. This includes open flames, hot surfaces, and sparks.[7]

-

Explosion-Proof Equipment: Use only explosion-proof electrical, ventilating, and lighting equipment to prevent accidental ignition of vapors.[6][7]

-

Static Discharge Prevention: Vapors can travel a significant distance to an ignition source and flash back. Therefore, measures to prevent the buildup of electrostatic charge are mandatory.[7]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[10][11]

Section 4: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the final barriers between the researcher and chemical exposure. The choice of PPE is not arbitrary; it is dictated directly by the substance's hazards.

Mandatory PPE:

-

Eye and Face Protection: Wear chemical splash-resistant safety goggles that meet approved standards.[9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced immediately if signs of degradation or contamination are observed. Wash hands thoroughly after handling.[7]

-

Skin and Body Protection: A flame-retardant lab coat is required. Ensure all skin is covered. For larger-scale operations, additional protective clothing may be necessary.[6]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a respirator with a suitable filter for organic vapors is necessary (e.g., type ABEK (EN14387) respirator filter).

Below is a workflow for ensuring adequate PPE selection before beginning work.

References

- 1. 2-(CHLOROMETHYL)TETRAHYDROPYRAN | 18420-41-2 [chemicalbook.com]

- 2. CAS 18420-41-2: this compound [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-(Chloromethyl)tetrahydropyran (CAS 18420-41-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2H-Pyran,2-(chloromethyl)tetrahydro | CAS#:18420-41-2 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.ca [fishersci.ca]

- 9. keyorganics.net [keyorganics.net]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Senior Application Scientist's Guide to 2-(Chloromethyl)tetrahydro-2H-pyran: A Versatile Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Reagent Bottle

In the landscape of organic synthesis, certain reagents distinguish themselves not by exotic complexity, but by their robust reliability and versatility. 2-(Chloromethyl)tetrahydro-2H-pyran (CMTHP) is a prime example of such a workhorse molecule. Its structure is deceptively simple: a stable, saturated tetrahydropyran (THP) ring appended with a reactive primary alkyl chloride. This duality is the very source of its power. The THP moiety is a privileged scaffold, found in numerous natural products and pharmaceuticals, where it often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] The chloromethyl group, conversely, serves as a highly dependable electrophilic handle, primed for a host of nucleophilic substitution reactions.

This guide moves beyond a simple cataloging of reactions. As field-application scientists, our goal is to illuminate the "why" behind the "how." We will explore the fundamental reactivity of CMTHP, provide validated, step-by-step protocols for its key transformations, and contextualize its use in the broader goal of complex molecule synthesis. This document is designed to be a practical and intellectual resource, enabling researchers to confidently integrate this valuable building block into their synthetic strategies.

Section 1: Core Characteristics and Safe Handling

Understanding the fundamental properties of a reagent is the bedrock of its effective and safe utilization. CMTHP is a colorless to pale yellow liquid whose utility is matched by the need for careful handling.[3]

Physicochemical Properties

A summary of CMTHP's key properties provides a snapshot of its physical nature and is essential for planning experiments, from solvent selection to purification methods.[4]

| Property | Value | Source(s) |

| CAS Number | 18420-41-2 | [4] |

| Molecular Formula | C₆H₁₁ClO | [5] |

| Molecular Weight | 134.60 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 53-54 °C at 12 mmHg | [4] |

| Density | 1.075 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.462 | [4] |

| Flash Point | 55 °C (131 °F) - closed cup | [4] |

Safety and Handling: A Mandate for Caution

The reactivity that makes CMTHP a valuable synthetic tool also necessitates stringent safety protocols. It is classified as a flammable liquid and vapor and is harmful if swallowed or inhaled.[4][6] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[4][7]

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[6][8] An eyewash station and safety shower must be readily accessible.[8]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[6][9] The recommended storage temperature is under an inert atmosphere (nitrogen or argon) at 2-8°C.[9][10] Keep away from heat, sparks, open flames, and other sources of ignition.[6]

-

Spill Management : In case of a spill, evacuate the area. Use a liquid-absorbent material (e.g., Chemizorb®) to contain the spill and prevent it from entering drains.[6] Dispose of the contaminated material as hazardous waste.

Section 2: Synthesis of the Building Block

While commercially available, understanding the synthesis of CMTHP provides insight into potential impurities and alternative production strategies. A common and straightforward method involves the chlorination of the corresponding alcohol, Tetrahydro-2H-pyran-2-methanol.

Caption: General synthesis pathway for CMTHP.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Rationale: Thionyl chloride (SOCl₂) is a highly effective chlorinating agent for primary alcohols. The reaction proceeds via a chlorosulfite intermediate. The addition of a weak base like pyridine is crucial; it neutralizes the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.

Methodology:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), charge Tetrahydro-2H-pyran-2-methanol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

-

Reagent Addition : Slowly add pyridine (1.1 eq) to the stirred solution. Subsequently, add thionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C. The slow addition is critical to control the exothermic reaction.

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup : Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction : Extract the aqueous layer twice more with DCM.

-

Washing : Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by vacuum distillation to yield pure this compound.[10][11]

Section 3: The Core Reactivity: A Hub for Functionalization

The synthetic utility of CMTHP hinges on the electrophilic nature of the carbon atom bonded to chlorine. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[12][13] This allows for the straightforward introduction of the tetrahydropyranylmethyl moiety onto a wide array of nucleophiles.

Williamson Ether Synthesis: Accessing THP-Ethers

A cornerstone application of CMTHP is its use in the Williamson ether synthesis to form ethers, which are prevalent in pharmaceuticals and natural products.[14] The reaction involves an alkoxide or phenoxide nucleophile displacing the chloride ion.[12][15]

Caption: Workflow for the Williamson Ether Synthesis using CMTHP.

Experimental Protocol: Synthesis of a Phenolic THP-Ether

Rationale: This protocol details the synthesis of an ether from a generic phenol. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol to generate the corresponding phenoxide in situ.[15] A polar aprotic solvent like dimethylformamide (DMF) is ideal for SN2 reactions as it solvates the cation (Na⁺) but not the nucleophilic anion (phenoxide), enhancing its reactivity.

Methodology:

-

Preparation : To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous DMF.

-

Deprotonation : Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water, and hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, during which time the evolution of H₂ should cease.

-

Nucleophilic Substitution : Add this compound (1.1 eq) dropwise to the reaction mixture at 0°C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the phenol.

-

Quenching : Once complete, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction : Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Washing and Drying : Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Grignard Reagent Formation and Subsequent Reactions

CMTHP can be converted into its corresponding Grignard reagent, (tetrahydropyran-2-yl)methylmagnesium chloride, by reacting it with magnesium metal. This transforms the electrophilic chloromethyl group into a potent carbon-based nucleophile, opening up a different dimension of reactivity.[16] This Grignard reagent can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]

- 3. CAS 18420-41-2: this compound [cymitquimica.com]

- 4. 2-(氯甲基)四氢吡喃 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. PubChemLite - this compound (C6H11ClO) [pubchemlite.lcsb.uni.lu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 18420-41-2|this compound|BLD Pharm [bldpharm.com]

- 10. 2-(CHLOROMETHYL)TETRAHYDROPYRAN | 18420-41-2 [chemicalbook.com]

- 11. 2H-Pyran,2-(chloromethyl)tetrahydro | CAS#:18420-41-2 | Chemsrc [chemsrc.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. byjus.com [byjus.com]

- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Grignard Reaction [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Tetrahydropyran Derivatives Utilizing 2-(Chloromethyl)tetrahydro-2H-pyran

Abstract

The tetrahydropyran (THP) scaffold is a privileged structural motif frequently encountered in a vast array of biologically active natural products and clinically approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions and to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2][3] This guide provides a comprehensive overview of synthetic strategies centered on 2-(chloromethyl)tetrahydro-2H-pyran, a versatile and commercially available building block.[4][5][6] We will explore its application in forming key chemical bonds through nucleophilic substitution reactions, offering researchers in drug discovery and medicinal chemistry a robust toolkit for incorporating the valuable THP moiety into novel molecular architectures.

The Strategic Importance of the Tetrahydropyran Moiety

The saturated six-membered oxygen-containing ring of tetrahydropyran is more than just a passive structural element. It is a key pharmacophore in numerous therapeutic agents, including antiviral, antitumor, and antibacterial drugs.[3][7][8] The ring's conformational flexibility and the oxygen atom's capacity as a hydrogen bond acceptor allow for precise and high-affinity interactions with biological targets. Consequently, the development of efficient and modular synthetic routes to functionalized THP derivatives is a paramount objective in modern medicinal chemistry.[9][10]

This compound emerges as an ideal starting material for this purpose. The primary chloride presents a reactive electrophilic site, primed for nucleophilic attack, while the THP ring remains stable under a variety of reaction conditions.[4] This allows for the direct and efficient installation of the THP-methyl group onto a wide range of molecular scaffolds.

Core Synthetic Applications: Nucleophilic Substitution

The primary mode of reactivity for this compound is the SN2 reaction. The chloromethyl group is an excellent electrophile, readily undergoing displacement by a diverse range of nucleophiles. This provides a straightforward and reliable method for forging new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

Figure 1: General synthetic utility of this compound.

Synthesis of THP Ethers via Williamson Ether Synthesis

The most common application is the synthesis of ethers through the Williamson ether synthesis.[11][12][13] This reaction involves the deprotonation of an alcohol or phenol to form a potent alkoxide or phenoxide nucleophile, which then displaces the chloride from the THP building block.

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for generating the alkoxide. It irreversibly deprotonates the alcohol, driving the reaction forward, and the only byproduct is hydrogen gas. Alternatively, bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can be used, particularly with more acidic phenols.[14]

-

Solvent: Polar aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred. They effectively solvate the cation (e.g., Na⁺), leaving the alkoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 reaction rate.[13]

Figure 2: Mechanism of the Williamson ether synthesis for THP derivatives.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Nucleophile (R-OH) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenol | NaH (1.1) | THF | 0 to 60 | 4-8 | >90 |

| Benzyl Alcohol | NaH (1.1) | DMF | 0 to 25 | 2-4 | >95 |

| 4-Chlorophenol | K₂CO₃ (2.0) | Acetonitrile | 80 (Reflux) | 12 | 85-95 |

| Cyclohexanol | NaH (1.2) | THF | 25 to 65 | 16 | 70-80 |

Synthesis of Nitrogen-Containing Derivatives

Direct reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, yields the corresponding N-substituted aminomethyl-THP compounds.

A more versatile strategy involves the synthesis of 2-(azidomethyl)tetrahydro-2H-pyran . This key intermediate is readily prepared by reacting this compound with sodium azide (NaN₃). The azide derivative serves as a stable precursor to the primary amine (via reduction, e.g., with H₂/Pd-C or LiAlH₄) and is a valuable partner in Huisgen 1,3-dipolar cycloaddition ("Click Chemistry") reactions to form triazoles, a common structural feature in pharmaceuticals.[9]

Synthesis of Thioethers and C-C Bonded Derivatives

Analogous to ether synthesis, thioethers are efficiently prepared by reacting this compound with a thiol in the presence of a base to form the more nucleophilic thiolate. For carbon-carbon bond formation, nucleophiles such as sodium cyanide can be used to introduce a nitrile group, which can be further elaborated into amines, carboxylic acids, or amides.

Validated Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) reacts violently with water and should be handled with extreme care under an inert atmosphere. Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides.

Protocol 1: General Procedure for the Synthesis of a THP-Ether (Example: 2-((Phenoxymethyl)tetrahydro-2H-pyran)

-

Reagent Preparation:

-

To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous THF (40 mL).

-

Add phenol (1.0 g, 10.6 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

-

Alkoxide Formation:

-

Carefully add sodium hydride (60% dispersion in mineral oil, 0.47 g, 11.7 mmol, 1.1 equiv) portion-wise to the stirred solution.

-

Observation: Vigorous hydrogen gas evolution will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes after the gas evolution ceases, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

-

Nucleophilic Substitution:

-

Add this compound (1.57 g, 11.7 mmol, 1.1 equiv) dropwise to the freshly prepared sodium phenoxide solution via syringe.

-

Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Protocol 2: Synthesis of 2-(Azidomethyl)tetrahydro-2H-pyran

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 37.1 mmol) in DMF (50 mL).

-

Add sodium azide (NaN₃, 3.6 g, 55.7 mmol, 1.5 equiv).

-

-

Reaction Execution:

-

Heat the stirred suspension to 70 °C and maintain for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into 200 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash thoroughly with water (4 x 50 mL) to remove residual DMF, followed by a final wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: Do not heat the crude azide to dryness on a rotary evaporator at high temperatures).

-

The resulting product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.

-

Conclusion